Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate
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Overview
Description
Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate is a heterocyclic compound with the molecular formula C9H10N2O4. It is characterized by its unique structure, which includes a pyrazole ring fused with an oxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazole derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-aryl-6-methyl-9-oxo-8,9-dihydro-7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate
- Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused ring system and functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[5,1-c][1,4]oxazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-4-11-7(9(13)15-5)3-6(10-11)8(12)14-2/h3,5H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFLPLUTCOEPJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC(=N2)C(=O)OC)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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